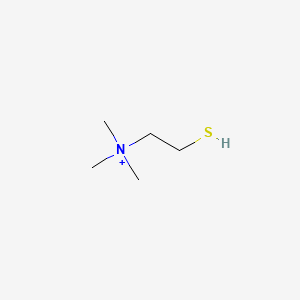

2-(Trimethylammonium)ethyl thiol

説明

A mercaptocholine used as a reagent for the determination of CHOLINESTERASES. It also serves as a highly selective nerve stain.

科学的研究の応用

Medical Applications

A novel method for immobilizing a quaternary ammonium moiety on a keratinous substrate has been developed, enhancing medical applications. This process involves generating thiols through controlled reduction of cystine disulfide bonds in keratin, followed by reaction with [2-(acryloyloxy)ethyl]trimethylammonium chloride using thiol-ene click chemistry. The modified substrate shows enhanced antibacterial and antistatic properties, improved liquid moisture management, and improved dyeability, along with non-leaching characteristics (Yu et al., 2014).

Material Chemistry

The preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides as thiolate anion precursors for self-assembled monolayers on gold has been reported. This synthesis allows the formation of thiolate anions, which are trapped by in situ alkylation with methyl iodide, facilitating the production of self-assembled monolayers (Takeda et al., 1998).

Polymer Science

In polymer science, the growth of surface-initiated poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) brushes by ATRP was monitored using the quartz crystal microbalance technique. This method allows the study of the kinetics of polymerization from the surface, applicable to other polymers synthesized from surfaces (Moya et al., 2005).

Antibacterial Surfaces

Stainless steel surfaces were functionalized with thiol-terminated hyperbranched polymers via thiol-based chemistry, including thiol–epoxy coupling, thiol–ene radical photo-addition, and thiol–Michael addition. This modification provides antibacterial properties and resistance to bacterial adhesion, demonstrating the versatility of thiol-terminated hyperbranches for tailoring surface functionalities (Yang et al., 2013).

Thiol-Click Chemistry

Thiol-click chemistry, a multifaceted toolbox for small molecule and polymer synthesis, extends its utility to numerous applications in chemical, biological, physical, materials, and engineering fields. This chemistry is highlighted for its high yields under benign conditions and vast range of chemical species compatibility (Hoyle et al., 2010).

特性

製品名 |

2-(Trimethylammonium)ethyl thiol |

|---|---|

分子式 |

C5H14NS+ |

分子量 |

120.24 g/mol |

IUPAC名 |

trimethyl(2-sulfanylethyl)azanium |

InChI |

InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |

InChIキー |

VFUGTBZQGUVGEX-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCS |

正規SMILES |

C[N+](C)(C)CCS |

同義語 |

Thiocholine |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)